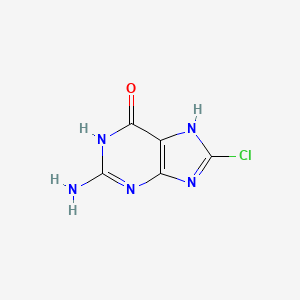

8-Chloroguanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFWZXAEOXKNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176531 | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-03-5 | |

| Record name | Guanine, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the role of 8-Chloroguanine in inflammation-induced cancer

An In-Depth Technical Guide: The Role of 8-Chloroguanine in Inflammation-Induced Cancer

Introduction: The Crossroads of Inflammation and Carcinogenesis

Chronic inflammation is a well-established driver of carcinogenesis, contributing to an estimated 25% of all human cancers.[1][2] This intricate relationship is mediated by a host of factors, including the production of reactive oxygen and nitrogen species (RONS) by immune cells recruited to the site of inflammation.[3][4][5] These highly reactive molecules, while essential for host defense against pathogens, can inflict collateral damage on the macromolecules of surrounding tissues, including genomic DNA.[4][6] This DNA damage, if unrepaired, can lead to stable mutations that initiate and promote the development of cancer.[3][5]

While the role of reactive oxygen species (ROS) in generating lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is widely studied, a more insidious agent emerges from the inflammatory milieu: hypochlorous acid (HOCl).[1][7][8][9] Produced by the enzyme myeloperoxidase (MPO), this reactive halogen species generates a distinct and highly mutagenic DNA lesion: 8-chloro-2'-deoxyguanosine (8-Cl-dG), or this compound. This guide provides a comprehensive technical overview of the formation, mutagenic mechanism, detection, and therapeutic relevance of this compound as a critical mediator in the pathway from chronic inflammation to cancer.

Part 1: The Genesis of a Genotoxin: The Myeloperoxidase-Hypochlorous Acid Axis

The formation of this compound is inextricably linked to the activity of neutrophils, the front-line soldiers of the innate immune system.[10][11] During an inflammatory response, neutrophils are recruited to tissues where they become activated and release the contents of their azurophilic granules.[12] A key component of these granules is Myeloperoxidase (MPO), a heme-containing peroxidase that constitutes up to 5% of the neutrophil's dry weight.[10][11]

Once released into the extracellular space or within phagosomes, MPO catalyzes the reaction between hydrogen peroxide (H₂O₂), generated by the NADPH oxidase complex during the respiratory burst, and chloride ions (Cl⁻), which are present at physiological concentrations.[13][14][15] This enzymatic reaction produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[13][14]

While HOCl is a powerful microbicidal agent, its indiscriminate reactivity means it can also attack host biomolecules.[12][16] Guanine, being the most easily oxidized DNA base, is a prime target.[14] HOCl readily attacks the C8 position of guanine, leading to the formation of the this compound (8-ClG) adduct in genomic DNA.[14][17] This halogenated lesion is chemically distinct from the more commonly studied 8-oxoguanine and possesses unique and potent mutagenic properties.[14]

Part 2: The Molecular Mechanism of this compound Mutagenesis

The carcinogenicity of 8-ClG stems from its ability to induce specific and potent mutations during DNA replication. Unlike a normal guanine base, which exclusively pairs with cytosine, 8-ClG is promutagenic, primarily causing G-to-C transversion mutations.[14][17] This phenomenon is rooted in the lesion's structural chemistry.

The bulky chlorine atom at the C8 position creates steric hindrance, forcing the guanine base to favor a syn conformation around the glycosidic bond, in contrast to the normal anti conformation.[14] This altered conformation exposes the Hoogsteen edge of the base for hydrogen bonding. During DNA replication, this syn-conformer of 8-ClG can form a stable, albeit mutagenic, base pair with an incoming deoxyguanosine triphosphate (dGTP).[14][17]

Structural studies using human DNA polymerase β (polβ) have revealed that this mispairing is facilitated by two direct hydrogen bonds and a water-mediated hydrogen bond between the syn-8-ClG in the template strand and an anti-dGTP.[14][17] The polymerase then incorporates the guanine opposite the lesion. In the subsequent round of replication, this newly incorporated guanine correctly pairs with a cytosine, completing the G-to-C transversion.

A critical aspect of 8-ClG's mutagenicity is the inefficiency of cellular DNA repair mechanisms in recognizing and removing it. Currently, no known DNA glycosylase has been shown to efficiently cleave 8-ClG from the DNA backbone.[14] This persistence allows the lesion to remain in the genome through multiple rounds of cell division, significantly increasing the probability of a mutagenic event.

Comparative Mutagenicity: this compound vs. 8-Oxoguanine

To fully appreciate the unique threat posed by 8-ClG, it is useful to compare it to the more extensively studied oxidative lesion, 8-oxoguanine (8-oxoG).

| Feature | This compound (8-ClG) | 8-Oxoguanine (8-oxoG) |

| Primary Source | Myeloperoxidase (HOCl) in inflammation | Reactive Oxygen Species (ROS) |

| Conformational Bias | syn | syn |

| Mutagenic Pairing | Pairs with Guanine (G) | Pairs with Adenine (A) |

| Resulting Mutation | G → C Transversion | G → T Transversion |

| Primary Repair Enzyme | None clearly identified | OGG1 (8-Oxoguanine DNA Glycosylase)[8][18][19] |

This comparison highlights that while both lesions are mutagenic, they arise from different precursors, induce different types of mutations, and are handled differently by the cell's repair machinery. The lack of an efficient repair pathway for 8-ClG makes it a particularly persistent and dangerous lesion in the context of chronic inflammation.

Part 3: Detection and Quantification of this compound

The ability to accurately detect and quantify 8-ClG in biological samples is paramount for its validation as a biomarker for inflammation-associated cancer risk. The gold-standard methodology relies on sensitive analytical chemistry techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Quantification of 8-Cl-dG in DNA by HPLC-MS/MS

This protocol outlines the essential steps for measuring 8-Cl-dG levels in DNA isolated from tissue or cell samples.

1. DNA Isolation and Purification:

-

Isolate genomic DNA from the tissue or cell sample using a standard phenol-chloroform extraction method or a commercial DNA isolation kit with high purity output.

-

Rationale: High-purity DNA is essential to prevent interference from RNA, proteins, and other cellular components during subsequent enzymatic digestion and analysis.

-

Quantify the isolated DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).

2. Enzymatic Hydrolysis of DNA:

-

To a 50-100 µg aliquot of DNA, add nuclease P1 and phosphodiesterase I. Incubate at 37°C for 12-18 hours.

-

Rationale: This two-step enzymatic digestion breaks the DNA down into its constituent deoxynucleosides (dG, dA, dC, dT, and any modified nucleosides like 8-Cl-dG) for analysis.

-

Following digestion, centrifuge the sample to pellet the enzymes and transfer the supernatant containing the deoxynucleosides.

3. Sample Preparation for Mass Spectrometry:

-

The digested sample is typically subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.

-

Rationale: SPE removes salts and other interfering substances from the digestion buffer that are incompatible with the mass spectrometer, thereby enhancing signal-to-noise ratio.

-

The final eluate is dried under vacuum and reconstituted in a small volume of mobile phase for injection.

4. HPLC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column to separate the deoxynucleosides. A gradient elution with methanol or acetonitrile in water with a weak acid (e.g., formic acid) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection.

-

MRM Transitions:

-

8-Cl-dG: Monitor the specific transition from the parent ion (m/z) to a characteristic daughter ion (m/z). For 8-chloro-2'-deoxyguanosine, this would be based on its molecular weight and fragmentation pattern.

-

Unmodified dG: Simultaneously monitor the transition for deoxyguanosine as an internal control for quantification.

-

-

Rationale: MRM provides exceptional specificity and sensitivity, allowing for the detection of the target analyte even at very low concentrations within a complex biological matrix.

5. Quantification:

-

Generate a standard curve using known concentrations of synthesized 8-Cl-dG and dG standards.

-

Calculate the amount of 8-Cl-dG in the sample by comparing its peak area to the standard curve.

-

Express the results as the number of 8-Cl-dG adducts per 10⁶ or 10⁷ unmodified dG bases.

Part 4: Therapeutic Implications and Future Directions

The central role of the MPO-HOCl-8-ClG axis in inflammation-induced mutagenesis presents several potential avenues for therapeutic intervention and drug development.

-

MPO Inhibition: The most direct strategy is to inhibit the source of HOCl. Several MPO inhibitors are in various stages of development for treating inflammatory diseases.[10][11][13] By blocking MPO activity, these compounds could theoretically reduce the formation of 8-ClG and other damaging chlorinated species at sites of chronic inflammation, thereby lowering the risk of subsequent cancer initiation.

-

Targeting DNA Repair: While no specific glycosylase for 8-ClG has been identified, enhancing general DNA repair fidelity or targeting the polymerases that perform translesion synthesis across this adduct could be a viable long-term strategy.[19][20] Understanding how the cell eventually resolves this lesion is a critical area for future research.

-

Antioxidant and Scavenger Strategies: The development of targeted therapies that can specifically scavenge HOCl at inflammatory sites without disrupting its essential antimicrobial functions is another promising, albeit challenging, approach.

The presence of 8-ClG serves as a molecular scar, a direct link between the inflammatory process driven by neutrophils and the genetic mutations that fuel cancer. Further research into its biological processing and the development of targeted inhibitors for the MPO pathway hold significant promise for chemoprevention in patients with chronic inflammatory conditions.

References

- 1. Inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inflammation-Induced DNA Damage, Mutations and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between DNA repair and inflammation, and the link to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation-induced DNA damage, mutations and cancer [dspace.mit.edu]

- 6. How chronic inflammation can lead to cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. mdpi.com [mdpi.com]

- 8. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutagenesis by 8-oxoguanine: an enemy within - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myeloperoxidase: Growing importance in cancer pathogenesis and potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Publishers Panel [medicalsciencepulse.com]

- 13. mdpi.com [mdpi.com]

- 14. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrogen cyanide and cyanogen chloride formation by the myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Publishers Panel [medicalsciencepulse.com]

- 17. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 19. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Topic: The Mechanism of 8-Chloroguanine Formation from Hypochlorous Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypochlorous acid (HOCl), a potent reactive chlorine species, is endogenously produced by the enzyme myeloperoxidase (MPO) in neutrophils during the inflammatory response. While essential for host defense, aberrant or chronic HOCl production leads to collateral damage to host biomolecules, including DNA. The reaction of HOCl with guanine bases in DNA yields several products, with 8-chloroguanine being a prominent and stable lesion. This halogenated nucleobase is not only a specific biomarker for MPO-driven, inflammation-mediated DNA damage but is also a promutagenic lesion implicated in carcinogenesis.[1][2][3][4] This technical guide provides a detailed examination of the chemical mechanism underlying the formation of this compound from hypochlorous acid, outlines robust experimental protocols for its study, and discusses the broader implications for biomedical research and drug development.

The Biological Context: Inflammation and Hypochlorous Acid

During inflammation, activated phagocytes such as neutrophils undergo a "respiratory burst," consuming oxygen to produce superoxide radicals (O₂•⁻).[5] This radical is quickly converted to hydrogen peroxide (H₂O₂). The neutrophil-specific enzyme myeloperoxidase (MPO) then utilizes H₂O₂ and the abundant chloride ions (Cl⁻) in plasma to catalyze the formation of hypochlorous acid (HOCl), a powerful microbicidal agent.[1][2][5]

HOCl plays a critical role in killing pathogens.[5] However, its high reactivity means it can also damage host tissues, contributing to the pathology of chronic inflammatory diseases and increasing the risk of cancer.[1][2][3][6][7] One of its key targets is genomic DNA, where it reacts with nucleobases to form a variety of lesions that can disrupt normal cellular processes.[6][8][9]

The Core Mechanism: Electrophilic Chlorination of Guanine

The reaction between hypochlorous acid and guanine is complex, yielding multiple oxidation and chlorination products.[10] However, the formation of this compound (8-Cl-Gua) or its corresponding deoxynucleoside, 8-chloro-2'-deoxyguanosine (8-Cl-dG), is a major and mechanistically significant pathway.

The prevailing mechanism is a direct electrophilic substitution reaction. The guanine molecule possesses an electron-rich imidazole ring, with the C8 position being particularly susceptible to electrophilic attack. Hypochlorous acid, though a weak acid, acts as a potent chlorinating agent where the chlorine atom behaves as a strong electrophile (Cl⁺).[10][11] The Cl⁺ entity attacks the C8 position of the guanine ring, leading to the substitution of the hydrogen atom with a chlorine atom.[10][12]

This reaction is highly dependent on the local microenvironment. Key factors include:

-

pH: The formation of 8-Cl-dG and other products is significantly affected by pH.[13][14] Under mildly acidic conditions, which can be found in the phagolysosome, HOCl can exist in equilibrium with molecular chlorine (Cl₂), another potent chlorinating species, potentially enhancing the reaction rate.[10][15]

-

Catalysts: Certain molecules can enhance the rate of chlorination. Nicotine, for example, has been shown to catalyze the HOCl-mediated formation of 8-Cl-dG, likely through the formation of a highly reactive nicotine-Cl⁺ adduct.[10][16]

Diagram: Proposed Mechanism of this compound Formation

Caption: Electrophilic attack by HOCl on the C8 position of guanine.

Competing Reactions and Formation of Other Products

While this compound is a key product, it is crucial for researchers to recognize that it is not the sole outcome of the reaction between HOCl and guanine. The reaction is complex, with several competing pathways leading to a variety of other stable and transient products.[10] Studies reacting 2'-deoxyguanosine with HOCl have identified other significant products, including:

The formation of these products involves oxidation and rearrangement in addition to chlorination, highlighting the multifaceted reactivity of HOCl.[10] It is noteworthy that the combined yield of these major identified products often accounts for less than half of the total consumed deoxyguanosine, indicating that other, yet-to-be-characterized reaction pathways exist.[10][13][14]

Experimental Workflow for Studying this compound Formation

A robust and reproducible experimental design is essential for studying this mechanism. The following protocol outlines a standard in vitro approach, which can be adapted for specific research questions.

Diagram: Experimental Workflow

Caption: Standard workflow for in vitro analysis of HOCl-dG reaction.

Step-by-Step Methodology

A. In Vitro Reaction with Reagent HOCl

-

Causality: This method provides a controlled system to study the direct chemistry between HOCl and the guanine nucleoside without the complexity of a biological system.

-

Protocol:

-

Prepare a solution of 1 mM 2'-deoxyguanosine (dGuo) in 100 mM sodium phosphate buffer (pH 7.4).

-

Prepare a fresh solution of 1 mM sodium hypochlorite (NaOCl) in the same buffer. The concentration of NaOCl should be verified spectrophotometrically.

-

Initiate the reaction by mixing equal volumes of the dGuo and NaOCl solutions.

-

Incubate the mixture at 37°C for a defined period, typically 15 minutes.[10][12]

-

Terminate the reaction by adding a quenching agent, such as 2 mM N-acetylcysteine, which rapidly consumes excess HOCl.[10][12]

-

B. Analysis of Reaction Products

-

Causality: A multi-platform analytical approach ensures accurate identification and quantification, providing a self-validating system.

-

Protocol:

-

Separation: Inject the quenched reaction mixture into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column, to separate the unreacted dGuo from the various products.

-

Identification and Quantification: Couple the HPLC to a tandem mass spectrometer (LC-MS/MS). Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass transitions of 8-Cl-dG and other expected products. Quantification is achieved by comparing peak areas to those of authentic standards.[13][17]

-

Structural Confirmation: For novel or unconfirmed products, collect fractions from the HPLC and perform further analysis using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[13][18]

-

Quantitative Data from a Representative Experiment

The reaction of 1 mM dGuo with 1 mM HOCl at pH 7.4 and 37°C for 15 minutes yields multiple products. The table below summarizes typical results, demonstrating that 8-Cl-dG is a significant, but not exclusive, product.

| Product | Yield (%) | Unreacted dGuo (%) |

| 8-chloro-2'-deoxyguanosine (8-Cl-dG) | 2.4 | \multirow{3}{*}{61.5} |

| Diimino-imidazole nucleoside (dDiz) | 1.4 | |

| Amino-imidazolone nucleoside (dIz) | 0.6 | |

| Data adapted from Kawai et al. (2002), Nucleic Acids Research.[12] |

Biological Significance and Implications

Understanding the formation of this compound is not merely an academic exercise; it has profound implications for human health and drug development.

-

A Biomarker of Disease: 8-Cl-dG is a stable and specific marker of MPO-generated HOCl damage to DNA.[1][4][19] Its detection in biological samples (e.g., urine or tissue DNA) can serve as a valuable biomarker for assessing the level of inflammation-induced oxidative and chlorinative stress in pathologies like atherosclerosis, neurodegenerative diseases, and cancer.[1][20][21]

-

A Promutagenic Lesion: 8-Cl-dG is not a benign modification. The bulky chlorine atom at the C8 position forces the guanine base to favor the syn conformation. During DNA replication, this syn-8-Cl-dG can form a Hoogsteen base pair with an incoming guanine nucleotide (dGTP), leading to G-to-C transversion mutations.[2][3] This mutagenic potential directly links the inflammatory product HOCl to the genetic instability that drives carcinogenesis.[2][3][19]

-

A Target for Drug Development: The pathway leading to 8-Cl-dG formation presents therapeutic targets. The development of specific MPO inhibitors or targeted HOCl scavengers could prevent the formation of this and other damaging lesions.[16] Monitoring the levels of 8-Cl-dG could serve as a pharmacodynamic endpoint to assess the efficacy of such anti-inflammatory therapies.

Conclusion

The formation of this compound from the reaction of hypochlorous acid with guanine is a cornerstone of our understanding of inflammation-driven DNA damage. The mechanism is primarily an electrophilic attack at the C8 position of the guanine ring. This reaction, however, occurs amidst a complex landscape of competing oxidation and rearrangement pathways that produce a diverse array of products. The development of robust analytical methods has been critical in elucidating these mechanisms and quantifying the resulting lesions. As a specific biomarker of MPO activity and a potent promutagenic lesion, this compound will continue to be a focal point for researchers investigating the molecular links between chronic inflammation and human disease, and for drug developers seeking to mitigate the harmful consequences of the inflammatory cascade.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypochlorous acid induced structural and conformational modifications in human DNA: A multi-spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ahajournals.org [ahajournals.org]

- 9. DNA Damage and Mutation Caused by Vital Biomolecules, Water, Nitric Oxide, and Hypochlorous Acid [jstage.jst.go.jp]

- 10. academic.oup.com [academic.oup.com]

- 11. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel products generated from 2'-deoxyguanosine by hypochlorous acid or a myeloperoxidase-H2O2-Cl- system: identification of diimino-imidazole and amino-imidazolone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chloride Enhances DNA Reactivity with Chlorine under Conditions Relevant to Water Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition by polyphenolic phytochemicals and sulfurous compounds of the formation of 8-chloroguanosine mediated by hypochlorous acid, human myeloperoxidase, and activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound(22052-03-5) 1H NMR [m.chemicalbook.com]

- 19. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Biological Significance of 8-Chloroguanine DNA Adducts: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic inflammation is a well-established driver of carcinogenesis, creating a microenvironment rich in reactive oxygen and halogen species that can inflict damage upon cellular macromolecules, including DNA.[1][2] A key lesion arising from this inflammatory milieu is 8-chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA adduct formed through the action of myeloperoxidase (MPO), an enzyme abundant in neutrophils.[1][2] This technical guide provides an in-depth exploration of the biological significance of 8-Cl-G DNA adducts, from their formation and mutagenic potential to their repair and implications in disease and drug development. We will delve into the structural basis of 8-Cl-G's mutagenicity, detail experimental methodologies for its study, and discuss its role as a potential biomarker and therapeutic target. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical inflammation-induced DNA lesion.

The Genesis of a Mutagen: Formation of 8-Chloroguanine

The formation of 8-Cl-G is intrinsically linked to the inflammatory response, specifically the activity of the enzyme myeloperoxidase (MPO). During inflammation, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent reactive halogen species, hypochlorous acid (HOCl).[1][2]

HOCl can then react with the guanine base in DNA, leading to the formation of 8-Cl-G.[1][2] This reaction is a critical event in inflammation-driven carcinogenesis, as it introduces a significant lesion into the genetic material.[1]

Experimental Workflow: In Vitro Generation of this compound

For research purposes, 8-Cl-G can be generated in vitro by reacting 2'-deoxyguanosine (dG) or DNA with HOCl. A common method involves the MPO-H₂O₂-Cl⁻ system.

Protocol:

-

Prepare the Reaction Mixture: In a phosphate buffer (pH 7.4), combine 2'-deoxyguanosine, human myeloperoxidase, and potassium chloride.

-

Initiate the Reaction: Add hydrogen peroxide to the mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stopping the Reaction: Terminate the reaction by adding a quenching agent, such as methionine.

-

Analysis: Analyze the reaction products for the formation of 8-Cl-dG using analytical techniques like HPLC-ECD or LC-MS/MS.

The Mutagenic Signature of this compound

The presence of an 8-Cl-G adduct in a DNA template is highly mutagenic, primarily causing G to C transversion mutations.[1][2] This mutagenic potential stems from the altered structural and base-pairing properties of the modified guanine.

The chlorine atom at the C8 position of guanine induces a conformational change in the deoxyribose sugar, favoring the syn conformation over the typical anti conformation.[1] In the syn conformation, the Hoogsteen edge of the guanine base is presented for base pairing. This allows 8-Cl-G to form a stable, albeit incorrect, base pair with an incoming guanine nucleotide (dGTP) through Hoogsteen hydrogen bonding.[1][2]

During DNA replication, when a DNA polymerase encounters an 8-Cl-G adduct in the template strand, it can misinterpret the lesion and incorporate a guanine instead of the correct cytosine.[1] Subsequent rounds of replication will then solidify this error, resulting in a G:C to C:G transversion.

Table 1: Comparison of Guanine and this compound Properties

| Property | Guanine (in B-DNA) | This compound |

| Favored Conformation | anti | syn |

| Base Pairing Partner | Cytosine (Watson-Crick) | Guanine (Hoogsteen) |

| Resulting Mutation | None | G to C Transversion |

Diagram: Mutagenic Mechanism of this compound

Caption: Mutagenic pathway of this compound.

Cellular Response: DNA Repair and Bypass

The persistence of 8-Cl-G adducts poses a significant threat to genomic integrity. Cells have evolved sophisticated DNA repair mechanisms to remove such lesions. The primary pathway for the repair of small, non-helix-distorting base lesions is the Base Excision Repair (BER) pathway.

While the specific repair of 8-Cl-G is still an active area of research, it is hypothesized to be recognized and excised by DNA glycosylases, the key enzymes that initiate BER. The human 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes the structurally similar 8-oxoguanine lesion, is a likely candidate for the removal of 8-Cl-G. However, direct evidence for the efficient excision of 8-Cl-G by OGG1 is still emerging. Other DNA glycosylases, such as those from the NEIL family, may also play a role in the recognition and removal of this halogenated adduct.

If the 8-Cl-G adduct is not repaired before the replication fork arrives, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the lesion. Human DNA polymerase β (pol β), an X-family DNA polymerase, has been shown to be capable of bypassing 8-Cl-G, albeit with a propensity for misincorporation of guanine opposite the lesion.[1][2]

Diagram: Base Excision Repair Pathway for 8-Cl-G (Hypothesized)

References

8-Chloroguanine: A MPO-Specific Biomarker for Oxidative Stress in Drug Development and Clinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Classical Oxidative Stress Markers

For decades, the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) has been the gold standard for assessing oxidative DNA damage. However, its ubiquitous formation through various reactive oxygen species (ROS) can sometimes limit its specificity in dissecting disease mechanisms. In the landscape of inflammation-driven pathologies, a more specific biomarker has emerged: 8-chloroguanine (8-Cl-Gua). This guide provides a comprehensive technical overview of 8-Cl-Gua, from its unique formation mechanism to its analytical quantification and its growing importance as a highly specific biomarker for myeloperoxidase (MPO)-driven oxidative stress. For professionals in drug development and clinical research, understanding and accurately measuring 8-Cl-Gua can provide critical insights into disease pathogenesis and therapeutic efficacy, particularly in inflammatory and autoimmune disorders.

I. The Biochemical Genesis of this compound: A Signature of Neutrophilic Inflammation

Unlike 8-oxo-dG, which can be generated by various ROS, the formation of 8-Cl-Gua is intricately linked to the activity of myeloperoxidase (MPO), a heme enzyme predominantly found in neutrophils. During the inflammatory response, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl)[1].

HOCl readily reacts with the guanine bases in DNA and RNA, leading to the formation of this compound. This specificity makes 8-Cl-Gua a direct indicator of MPO activity and the resulting "chlorinative stress," a hallmark of neutrophil-driven inflammation.

Diagram: Myeloperoxidase-Catalyzed Formation of this compound

Caption: MPO-catalyzed formation of this compound.

II. Biological Consequences: The Mutagenic Potential of this compound

The presence of a chlorine atom at the C8 position of guanine has significant biological implications. 8-chloro-2'-deoxyguanosine (8-Cl-dG), the deoxyribonucleoside form of 8-Cl-Gua, is a promutagenic lesion[1][2]. The bulky chlorine atom can force the guanine base to adopt a syn conformation, which can lead to mispairing during DNA replication. Specifically, syn-8-Cl-dG can form a Hoogsteen base pair with a guanine nucleotide, resulting in G-to-C transversion mutations[3]. This mutagenic potential links chronic inflammation and MPO activity directly to the genetic instability observed in various inflammatory-associated diseases, including cancer[1][2].

III. Analytical Quantification: A Validated LC-MS/MS Approach

Accurate and sensitive quantification of 8-Cl-Gua and its deoxyribonucleoside (8-Cl-dG) in biological matrices is paramount for its utility as a biomarker. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity.

A. Foundational Principles of the LC-MS/MS Assay

The quantification of 8-Cl-dG by LC-MS/MS relies on the principles of chromatographic separation followed by mass-based detection using multiple reaction monitoring (MRM). A stable isotope-labeled internal standard, such as [¹⁵N₅]8-Cl-dG, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

B. Step-by-Step Experimental Protocol for 8-chloro-2'-deoxyguanosine in Urine

This protocol provides a robust framework for the analysis of 8-Cl-dG in human urine.

1. Materials and Reagents:

-

8-chloro-2'-deoxyguanosine (8-Cl-dG) analytical standard

-

[¹⁵N₅]8-chloro-2'-deoxyguanosine ([¹⁵N₅]8-Cl-dG) internal standard

-

LC-MS grade water, acetonitrile, and formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Phosphate buffered saline (PBS)

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Loading: Dilute 500 µL of urine with 500 µL of water containing the [¹⁵N₅]8-Cl-dG internal standard (final concentration, e.g., 10 ng/mL). Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the 8-Cl-dG and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Diagram: Solid Phase Extraction Workflow for Urine Samples

Caption: SPE workflow for 8-Cl-dG from urine.

3. LC-MS/MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: The specific precursor-to-product ion transitions for 8-Cl-dG and its internal standard must be optimized. Based on the structure of 8-chloro-2'-deoxyguanosine (molecular weight of the free base this compound is 185.57 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion. The product ions would result from the fragmentation of the precursor ion, typically involving the loss of the deoxyribose sugar.

Compound Precursor Ion (m/z) Product Ion (m/z) 8-Cl-dG To be determined empirically To be determined empirically [¹⁵N₅]8-Cl-dG To be determined empirically To be determined empirically Note: The exact m/z values need to be determined by infusing the analytical standards into the mass spectrometer. For 8-hydroxy-2'-deoxyguanosine (a related compound), a common transition is m/z 284 -> 168[4]. A similar fragmentation pattern would be expected for 8-Cl-dG.

4. Data Analysis and Interpretation:

The concentration of 8-Cl-dG in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 8-Cl-dG standard. Urinary creatinine levels should also be measured to normalize the 8-Cl-dG concentrations for variations in urine dilution[5].

IV. This compound vs. 8-Oxo-dG: A Comparative Perspective

While both 8-Cl-Gua and 8-oxo-dG are markers of oxidative DNA damage, they provide distinct and complementary information.

| Feature | This compound (8-Cl-Gua) | 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |

| Formation Mechanism | Primarily via MPO-catalyzed reaction of HOCl with guanine. | Formed by various reactive oxygen species (e.g., hydroxyl radical). |

| Biological Specificity | Specific marker of MPO-driven chlorinative stress and neutrophilic inflammation. | General marker of oxidative stress. |

| Mutagenicity | Promutagenic, leading to G-to-C transversions. | Highly promutagenic, primarily causing G-to-T transversions. |

| Clinical Relevance | Particularly relevant in diseases with high neutrophil infiltration (e.g., IBD, RA, atherosclerosis). | Broadly applicable in studies of oxidative stress in various diseases and aging. |

Studies have shown that in inflammatory conditions, the levels of 8-Cl-Gua can be significantly elevated, sometimes even more so than 8-oxo-dG, highlighting its potential as a more sensitive marker for specific inflammatory pathologies.

V. Clinical and Preclinical Applications: The Emerging Role of this compound

The specificity of 8-Cl-Gua for MPO-driven inflammation makes it a valuable biomarker in various research and clinical settings:

-

Inflammatory Bowel Disease (IBD): Elevated levels of MPO are a hallmark of IBD. Measuring urinary or tissue levels of 8-Cl-Gua could serve as a non-invasive marker of disease activity and response to therapy.

-

Rheumatoid Arthritis (RA): Neutrophils and MPO play a significant role in the pathogenesis of RA. 8-Cl-Gua could be a useful biomarker for assessing joint inflammation and the efficacy of anti-inflammatory drugs.

-

Cardiovascular Disease: MPO is implicated in the development of atherosclerosis. 8-Cl-Gua could serve as a marker of vascular inflammation and plaque instability.

-

Drug Development: For novel anti-inflammatory therapies targeting the MPO pathway, 8-Cl-Gua can serve as a key pharmacodynamic biomarker to demonstrate target engagement and biological activity.

VI. Conclusion and Future Directions

This compound is a highly specific and informative biomarker of myeloperoxidase-driven oxidative stress. Its unique formation mechanism and mutagenic potential provide a direct link between neutrophilic inflammation and DNA damage. The validated LC-MS/MS methodology for its quantification allows for its reliable measurement in various biological matrices. For researchers and drug developers in the field of inflammation, autoimmune diseases, and oncology, the integration of 8-Cl-Gua analysis into preclinical and clinical studies offers a powerful tool to gain deeper mechanistic insights, assess disease activity, and evaluate the efficacy of targeted therapies. As our understanding of the role of MPO in various pathologies continues to grow, the importance of 8-Cl-Gua as a specific and sensitive biomarker is poised to expand significantly.

References

- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion | MDPI [mdpi.com]

- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 8-Chloroguanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability of 8-chloroguanine, a critical molecule in the study of DNA damage and mutagenesis. As a key halogenated purine derivative, understanding its behavior is paramount for researchers in toxicology, oncology, and drug development. This document moves beyond a simple recitation of facts to offer insights into the causality behind its reactivity and degradation, ensuring a thorough and practical understanding for the professional scientist.

Introduction: The Significance of this compound

This compound (8-Cl-Gua) is a purine derivative that has garnered significant attention in the scientific community primarily due to its formation as a DNA lesion. In biological systems, reactive halogen species, such as hypochlorous acid (HOCl) produced by myeloperoxidase during inflammation, can react with guanine residues in DNA to form 8-chloro-2'-deoxyguanosine.[1][2] This lesion is not benign; it is a potent promutagenic agent, primarily causing G to C transversion mutations, which can contribute to carcinogenesis.[1][2] A thorough understanding of the chemical properties and stability of the this compound moiety is therefore essential for elucidating the mechanisms of inflammation-induced cancer and for the development of potential therapeutic interventions.

Chemical Properties of this compound

Structure and Identification

This compound is characterized by a purine ring system with a chlorine atom substituted at the 8-position, an amino group at the 2-position, and a carbonyl group at the 6-position.

| Property | Value | Source |

| Chemical Formula | C₅H₄ClN₅O | --INVALID-LINK-- |

| Molecular Weight | 185.57 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-amino-8-chloro-1,7-dihydropurin-6-one | --INVALID-LINK-- |

| CAS Number | 22052-03-5 | --INVALID-LINK-- |

dot digraph "8_Chloroguanine_Structure" { graph [rankdir="LR", size="4,3", dpi=150]; node [shape=plaintext, fontname="Arial"];

} Figure 1: Chemical Structure of this compound.

Electronic Properties and Reactivity

The introduction of an electronegative chlorine atom at the C8 position significantly influences the electronic distribution of the purine ring. This has several important consequences for its reactivity:

-

Electrophilicity of the C8 Position: The C8 position becomes more susceptible to nucleophilic attack compared to unsubstituted guanine. This is a key factor in its degradation and reactivity with biological nucleophiles.

-

Tautomeric Equilibrium: Like guanine, this compound can exist in different tautomeric forms. The presence of the chlorine atom can influence the equilibrium between the keto and enol forms, which in turn affects its hydrogen bonding capabilities and mutagenic potential.

-

Redox Potential: Guanine has the lowest reduction potential among the DNA bases, making it susceptible to oxidation.[2] The presence of the electron-withdrawing chlorine atom at the C8 position is expected to further lower this potential, potentially making this compound even more susceptible to oxidative degradation.

Solubility Profile

-

Aqueous Solubility: Purines generally exhibit limited solubility in water due to the hydrophobic nature of the bicyclic ring system.[1] It is anticipated that this compound will have low aqueous solubility. The presence of polar amino and carbonyl groups allows for some interaction with water molecules.

-

Organic Solvents: Solubility is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It will likely be sparingly soluble in less polar solvents like ethanol and methanol, and poorly soluble in non-polar solvents such as hexane.

Experimental Protocol for Solubility Determination:

A recommended approach to determine the solubility of this compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of this compound using a validated HPLC method with a UV detector.

Acidity and Basicity (pKa)

The pKa values of this compound have not been experimentally determined and reported in the literature. However, we can make estimations based on related compounds. Guanine itself has pKa values around 3.3, 9.2, and 12.3.[3] The electron-withdrawing nature of the chlorine atom at the 8-position is expected to increase the acidity of the N1-H and N7-H protons, leading to lower pKa values compared to guanine. For comparison, the pKa of the related 8-oxoguanine is approximately 8.6.[4]

Experimental Protocol for pKa Determination:

UV-metric or potentiometric titration are standard methods for determining pKa values.

-

Solution Preparation: Prepare a series of solutions of this compound in buffers of varying pH.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution. The change in absorbance at specific wavelengths as a function of pH can be used to determine the pKa values.

-

Data Analysis: Plot the absorbance versus pH and fit the data to the appropriate Henderson-Hasselbalch equation to calculate the pKa.

Stability of this compound

The stability of this compound is a critical parameter, especially when considering its persistence as a DNA lesion and its handling as a research chemical.

pH-Dependent Stability and Hydrolysis

While specific kinetic data for the hydrolysis of this compound is scarce, studies on analogous 8-halopurines, such as 8-bromoguanosine, indicate that the halogen is susceptible to nucleophilic displacement.[4] The C8-Cl bond in this compound is expected to be prone to hydrolysis, particularly under acidic or basic conditions, to form 8-oxoguanine.

A study on the stability of a similar compound, 2-chloro-2'-deoxyadenosine, demonstrated significant decomposition at acidic pH, with a half-life of 1.6 hours at pH 2 and 37°C.[5] This suggests that this compound is likely to be unstable in acidic environments.

dot digraph "Hydrolysis_of_8_Chloroguanine" { graph [rankdir="LR", size="7,2", dpi=150]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];

} Figure 2: Proposed Hydrolysis of this compound.

Experimental Protocol for pH Stability Study:

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Analysis: At various time points, withdraw aliquots from each solution.

-

HPLC Analysis: Analyze the concentration of the remaining this compound and the formation of any degradation products (e.g., 8-oxoguanine) using a validated stability-indicating HPLC method.

-

Kinetic Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life at each pH.

Thermal Stability

Specific data on the thermal degradation of isolated this compound is not available. However, in the context of DNA, heat can induce the formation of 8-oxoguanine, a related oxidative damage product.[6] It is plausible that elevated temperatures could promote the hydrolysis of the C8-Cl bond in this compound, leading to its conversion to 8-oxoguanine.

Photostability

The photostability of this compound has not been extensively studied. Purine bases can absorb UV radiation, which can lead to photochemical reactions. The presence of a halogen substituent may influence the photochemical pathways. Researchers should handle this compound and its solutions with protection from light, especially during long-term storage and experimentation.

Synthesis and Purification

Synthetic Route

A common method for the synthesis of this compound derivatives involves the direct chlorination of a protected guanosine precursor. A representative procedure for the synthesis of 8-chloro-2'-deoxyguanosine phosphoramidite is as follows:[2][7]

-

Protection of Deoxyguanosine: Deoxyguanosine is first protected to prevent side reactions. This typically involves acylation of the exocyclic amine and the hydroxyl groups of the deoxyribose sugar.

-

Chlorination: The protected deoxyguanosine is then chlorinated at the C8 position using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable organic solvent like tetrahydrofuran (THF).[2][7]

-

Deprotection and Further Modification: The protecting groups are then removed to yield 8-chloro-2'-deoxyguanosine, which can be further modified, for example, by conversion to the phosphoramidite for use in oligonucleotide synthesis.

dot digraph "Synthesis_of_8_Chloroguanine_Derivative" { graph [rankdir="LR", size="7.6,3", dpi=150]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];

} Figure 3: General Synthetic Workflow for an this compound Derivative.

Purification Methods

Purification of this compound and its derivatives is typically achieved using chromatographic techniques.

-

Silica Gel Chromatography: For less polar derivatives, normal-phase silica gel chromatography using solvent systems such as dichloromethane/methanol or ethyl acetate/hexane can be effective.

-

Reversed-Phase HPLC: For the purification of the final polar compound, reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column is the method of choice. A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used for elution.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The chemical shifts of the protons and carbons in the purine ring and any attached moieties provide definitive structural information.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

-

UV-Vis Spectroscopy: this compound exhibits characteristic UV absorbance due to its purine structure. The UV spectrum can be used for quantification and for monitoring reactions and stability studies.

Biological Context and Toxicology

Mutagenicity

The primary biological significance of this compound lies in its mutagenic properties when present in DNA as 8-chloro-2'-deoxyguanosine. It preferentially adopts a syn conformation, which facilitates Hoogsteen base pairing with an incoming deoxyguanosine triphosphate (dGTP) during DNA replication.[1][7] This leads to G to C transversion mutations.[1]

Toxicology and Safety

Detailed toxicological data for pure this compound is limited. However, given its known mutagenicity, it should be handled as a potential carcinogen. A Safety Data Sheet (SDS) for the related compound 8-hydroxyquinoline indicates it is toxic if swallowed and causes severe eye damage.[8] While not directly applicable, this suggests that caution should be exercised when handling halogenated purine analogs.

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a molecule of significant interest due to its role as a mutagenic DNA lesion. This guide has provided a detailed overview of its chemical properties, stability, synthesis, and biological context. While there are gaps in the publicly available experimental data, particularly regarding its quantitative stability and solubility, the information presented here, based on known chemistry and data from related compounds, provides a solid foundation for researchers. The outlined experimental protocols offer a clear path for determining these unknown properties, which will be invaluable for advancing our understanding of this important molecule and its implications in human health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. Formation of 8-S-L-cysteinylguanosine from 8-bromoguanosine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

early studies on halogenated DNA lesions and mutagenesis

An In-Depth Technical Guide to the Early Studies on Halogenated DNA Lesions and Mutagenesis

Introduction: Altering the Code of Life

Deoxyribonucleic acid (DNA) is the fundamental blueprint of life, a remarkably stable molecule entrusted with storing the genetic information necessary for an organism's development and function. However, its integrity is under constant threat from both endogenous and exogenous agents. The study of DNA damage and the resulting mutations is a cornerstone of molecular biology, genetics, and medicine. Among the most insightful tools and topics in this field are base analogs, molecules with a structure similar enough to the standard DNA bases to be incorporated into the double helix.

This guide delves into the foundational era of research on a specific class of these mimics: halogenated pyrimidines . We will explore the seminal studies that first introduced these altered bases into DNA and subsequently unraveled their potent mutagenic effects. For researchers and professionals in drug development, understanding this history is not merely an academic exercise. The principles uncovered in these early experiments laid the groundwork for our modern understanding of chemical mutagenesis, DNA repair pathways, and the development of therapeutic strategies, including antiviral agents and cancer radiosensitizers.[1] As a Senior Application Scientist, my goal is to not just present the facts, but to illuminate the causal logic behind the experimental choices and the elegant simplicity of the assays that first shed light on these fundamental biological processes.

Part 1: The Genesis of a Lesion: Incorporating Halogenated Analogs into DNA

The journey into understanding halogenated DNA lesions began with a fundamental challenge: successfully integrating a synthetic analog into the DNA of a living organism. The breakthrough came with 5-bromouracil (5-BU), a pyrimidine analog where the methyl group at the 5th carbon of thymine is replaced by a bromine atom.[2]

The pioneering work of Litman and Pardee in 1956 was a landmark achievement.[2][3] They demonstrated that by growing Escherichia coli in a medium containing 5-BU, they could induce the bacterium to incorporate the analog into its own DNA. The key to their success was a clever manipulation of the bacterium's nucleotide synthesis pathway. They added sulfanilamide to the growth medium, a compound known to inhibit the synthesis of folic acid, which is a necessary precursor for thymine production.[2] By creating a state of thymine deficiency, the cellular machinery became more permissive to using the exogenously supplied 5-bromouracil as a substitute. Later studies confirmed that 5-BU could replace a significant portion of the thymine in the bacterial genome.[2]

This ability to "trick" the replication machinery was revolutionary. It provided a chemical tag to track DNA synthesis and, more importantly, created a specific, targeted lesion whose biological consequences could be systematically studied.

Part 2: The Core Mechanism: Tautomerism and Base Mispairing

Once incorporated, how does 5-bromouracil induce mutations? The answer lies in a chemical phenomenon known as tautomerism—the ability of a molecule to exist in two or more interconvertible forms that differ in the placement of a proton and a double bond.

DNA bases typically exist in a stable "keto" form. In this state, 5-bromouracil correctly mimics thymine and forms two hydrogen bonds with adenine, causing no immediate disruption.[4][5] However, the highly electronegative bromine atom on the pyrimidine ring pulls electron density away from the ring, increasing the probability of a tautomeric shift to the less stable "enol" form.[2][6]

This transient shift has profound genetic consequences. In its enol state, 5-bromouracil's hydrogen bonding pattern changes, and it now preferentially pairs with guanine , forming three hydrogen bonds.[4][6] This mispairing is the central mutagenic event.

This mechanism, first proposed in detail by Ernst Freese in 1959, explains how 5-BU induces a specific type of point mutation known as a transition , where one purine-pyrimidine pair is swapped for another (e.g., A-T ↔ G-C).[7][8][9][10] This can occur through two primary pathways:

-

Replication Error (A:T → G:C Transition): 5-BU is first incorporated correctly opposite an adenine. In a subsequent round of DNA replication, the incorporated 5-BU shifts to its enol form. The DNA polymerase then reads it as a guanine and incorrectly inserts a guanine in the new complementary strand. In the next replication cycle, this guanine will correctly pair with a cytosine, completing the A:T to G:C transition.[6]

-

Incorporation Error (G:C → A:T Transition): During replication, an incoming 5-bromodeoxyuridine triphosphate (the precursor for 5-BU incorporation) is in its transient enol form. It can then mispair with a guanine in the template strand.[11] In the following round of replication, this incorporated 5-BU (now likely back in its stable keto form) will correctly pair with an adenine, completing the G:C to A:T transition.

The following diagram illustrates the more common replication error pathway.

References

- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. INDUCTION OF SPECIFIC MUTATIONS WITH 5-BROMOURACIL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mun.ca [mun.ca]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 7. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 8. THE DIFFERENCE BETWEEN SPONTANEOUS AND BASE-ANALOGUE INDUCED MUTATIONS OF PHAGE T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. wellcomecollection.org [wellcomecollection.org]

- 11. researchgate.net [researchgate.net]

8-Chloroguanine: A Key Mediator of Inflammation-Induced G→C Transversion Mutations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a well-established driver of carcinogenesis, creating a cellular microenvironment rich in reactive oxygen and halogen species.[1][2] A key agent in this process is hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase (MPO) in neutrophils.[3][4] HOCl readily reacts with genomic DNA, generating a spectrum of lesions, with 8-chloro-2'-deoxyguanosine (8-Cl-dG) being a major and highly mutagenic product.[5][6][7] Unlike the more studied 8-oxoguanine which primarily causes G→T mutations, 8-chloroguanine possesses a unique mutagenic signature, preferentially inducing G→C transversion mutations. This guide provides an in-depth examination of the biochemical mechanisms underlying the formation of this compound, the structural basis for its miscoding properties during DNA replication, and the experimental methodologies employed to investigate its genotoxic effects.

The Inflammatory Milieu and the Genesis of this compound

The link between chronic inflammation and cancer is, in part, a story of sustained DNA damage.[1][8] Immune cells, particularly neutrophils, when activated at sites of chronic inflammation, release myeloperoxidase (MPO).[3][4] MPO is a heme protein that utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the potent reactive halogen species, hypochlorous acid (HOCl).[3][4][9]

While essential for killing pathogens, the indiscriminate nature of HOCl means that host cell macromolecules, including DNA, are susceptible to attack. Guanine is the most easily oxidized base in DNA, making it a primary target.[1][6] The reaction of HOCl with the C8 position of guanine results in the formation of the this compound (8-Cl-G) adduct.[5][6] The presence of this bulky chlorine atom at the C8 position has profound implications for DNA structure and replication fidelity.

Figure 1: Formation of this compound. Activated neutrophils at inflammatory sites release MPO, which generates HOCl, leading to the formation of the 8-Cl-G DNA lesion.

The Molecular Mechanism of G→C Transversion

The mutagenicity of 8-Cl-G stems from a fundamental change in its base-pairing geometry. The bulky chlorine atom at the C8 position creates steric hindrance with the deoxyribose sugar, forcing the base to rotate around the glycosidic bond from its normal anti conformation to a syn conformation.[5][6][10]

This conformational shift is the critical event. In the anti conformation, the Watson-Crick face of guanine is available to pair correctly with cytosine. However, in the syn conformation, the Hoogsteen edge of 8-Cl-G is presented. This Hoogsteen edge has a hydrogen bonding pattern that is surprisingly accommodating to an incoming guanine nucleotide (anti-dGTP).[5][10] Structural studies have shown that a stable, albeit unconventional, base pair can form between syn-8-Cl-G and anti-dGTP, stabilized by two direct hydrogen bonds and a water-mediated hydrogen bond.[5][10]

During DNA replication, when a DNA polymerase encounters an 8-Cl-G lesion, it can therefore misincorporate dGTP opposite the lesion. In the subsequent round of replication, this newly incorporated guanine will serve as a template for the correct incorporation of dCTP, completing the G→C transversion.

Figure 2: The G→C Transversion Pathway. This diagram illustrates the multi-step process from the initial DNA damage event to the final fixation of the G→C mutation across two rounds of DNA replication.

Role of DNA Polymerases and Miscoding Efficiency

The ability of a DNA lesion to cause a mutation is highly dependent on how DNA polymerases interact with it. Human DNA polymerase β (polβ), a key enzyme in base excision repair and short-gap synthesis, has been used as a model to study replication across 8-Cl-G.[5][6][10]

Kinetic studies are essential for quantifying the mutagenic potential of a lesion. They measure the efficiency (Vmax/Km) of incorporating the correct nucleotide versus an incorrect one. In the case of 8-Cl-G, polβ incorporates the correct nucleotide, dCTP, opposite the lesion. However, it also incorporates the incorrect nucleotide, dGTP, with an efficiency that is only moderately lower.[5][10] This demonstrates that 8-Cl-G is a potent promutagenic lesion. The miscoding properties can vary depending on the specific DNA polymerase involved.[7] For example, while pol κ can promote misincorporation of dGTP opposite 8-Cl-dG, other polymerases like pol α and η exclusively incorporate the correct dCMP.[7]

| Nucleotide Incorporation Opposite 8-Cl-G by Pol β | Relative Efficiency (Correct vs. Incorrect) | Mutagenic Outcome |

| dCTP (Correct) | 1 | No Mutation |

| dGTP (Incorrect) | ~1/15 | G→C Transversion |

| dATP (Incorrect) | Very Low | G→T Transversion (minor) |

| dTTP (Incorrect) | Very Low | G→A Transition (minor) |

| Table 1: Summary of nucleotide incorporation kinetics opposite 8-Cl-G by human DNA polymerase β. Data synthesized from kinetic studies show that while correct incorporation of dCTP is favored, the misincorporation of dGTP occurs at a significant rate (only 15-fold less efficiently), providing a quantitative basis for the observed G→C transversions.[5][10] |

Cellular Defense: DNA Repair

The primary defense against mutagenic lesions like 8-Cl-G is the Base Excision Repair (BER) pathway. BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. For the analogous lesion 8-oxoguanine, the OGG1 glycosylase is the key enzyme.[11][12][13] While the specific glycosylase responsible for the efficient removal of 8-Cl-G is still under active investigation, it is presumed that a similar BER pathway is involved. If the lesion is not repaired before replication, the cell may rely on mismatch repair (MMR) systems to correct the 8-Cl-G:G mispair, though the efficiency of this process is not fully characterized. Failure of these repair pathways leads to the fixation of the G→C mutation.

Experimental Methodologies

Studying the mutagenic effects of a specific DNA lesion requires precise and controlled experimental systems. The following protocol outlines a standard workflow for assessing the miscoding properties of 8-Cl-G in vitro.

Protocol: In Vitro Translesion Synthesis Assay for 8-Cl-G

This protocol is designed to determine the frequency and type of nucleotide incorporation opposite a site-specifically placed 8-Cl-G lesion by a DNA polymerase.

1. Preparation of the DNA Substrate: a. Synthesis: Chemically synthesize a short (~30-40 nucleotide) DNA oligomer containing a single, site-specific 8-chloro-2'-deoxyguanosine. This requires specialized phosphoramidite chemistry. b. Purification: Purify the full-length modified oligomer using High-Performance Liquid Chromatography (HPLC) to ensure template purity. c. Verification: Verify the mass and composition of the purified oligomer using mass spectrometry (e.g., ESI-MS). d. Primer Annealing: Anneal a shorter, fluorescently or radioactively labeled primer to the 3' end of the template strand, such that the primer terminates one base before the 8-Cl-G lesion.

2. Primer Extension Reaction (Translesion Synthesis): a. Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT). Each reaction should contain the annealed primer/template DNA substrate, the DNA polymerase of interest (e.g., human polβ), and a defined concentration of dNTPs. b. Experimental Conditions: i. Single Incorporation: To measure the kinetics of incorporating a single nucleotide, set up separate reactions, each containing only one of the four dNTPs (dATP, dCTP, dGTP, or dTTP). ii. Full Extension: To assess bypass of the lesion, set up a reaction containing all four dNTPs. c. Incubation: Initiate the reactions by adding the polymerase and incubate at 37°C for a defined time course (e.g., 5, 10, 20 minutes). d. Quenching: Stop the reactions by adding a quench buffer containing EDTA and a denaturing agent (e.g., formamide).

3. Analysis of Reaction Products: a. Gel Electrophoresis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel (dPAGE). The label on the primer allows for visualization of the extended products. b. Imaging: Image the gel using a phosphorimager or fluorescence scanner. c. Quantification: Quantify the band intensities corresponding to the unextended primer, the +1 incorporation products, and any fully extended products. d. Data Interpretation: Calculate the percentage of each nucleotide incorporated opposite the 8-Cl-G lesion. For kinetic studies, plot the percentage of product formed over time to determine initial reaction velocities and calculate kinetic parameters (k_cat, K_m).

Figure 3: Experimental Workflow. A step-by-step diagram for the in vitro analysis of translesion synthesis across an 8-Cl-G DNA lesion.

Conclusion and Implications

This compound is a significant DNA lesion generated during chronic inflammation that serves as a direct mechanistic link between the inflammatory response and cancer-associated mutagenesis.[1][5][7] Its unique ability to induce G→C transversions is rooted in the conformational change from anti to syn, which facilitates mispairing with guanine during DNA replication.[5][6][10] Understanding the formation, mutagenic mechanism, and repair of 8-Cl-G provides critical insights for researchers in oncology and toxicology. For drug development professionals, the enzymes involved in its formation (MPO) and repair (e.g., DNA glycosylases) represent potential targets for therapeutic intervention aimed at mitigating the genotoxic consequences of chronic inflammatory diseases. Further research into the cellular processing of 8-Cl-G will continue to illuminate its role in human pathology.

References

- 1. Reactive species and DNA damage in chronic inflammation: Reconciling chemical mechanisms and biological fates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative DNA damage caused by inflammation may link to stress-induced non-targeted effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase-induced Genomic DNA-centered Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inflammation-Induced DNA Damage, Mutations and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion [mdpi.com]

- 11. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repair of 8-oxoguanine in Saccharomyces cerevisiae: interplay of DNA repair and replication mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unmasking a Genotoxic Culprit in Inflammation-Associated Carcinogenesis

An In-Depth Technical Guide to the Genotoxicity of 8-Chloroguanine

For Researchers, Scientists, and Drug Development Professionals

Chronic inflammation is a well-established driver of carcinogenesis, creating a cellular microenvironment ripe for DNA damage.[1][2] A key molecular mechanism underpinning this link is the production of reactive halogen species by immune cells.[1][2][3] Activated neutrophils, for instance, release myeloperoxidase, which catalyzes the formation of hypochlorous acid (HOCl) to combat pathogens.[1][2] However, this potent oxidant can also inflict collateral damage on the host's genomic DNA, with guanine being a particularly vulnerable target due to its low redox potential.[2] The reaction between HOCl and guanine predominantly yields 8-chloro-2'-deoxyguanosine (8-Cl-dG), a major halogenated DNA lesion.[1][2][3] The presence of this adduct in cellular DNA is not a benign event; it is a promutagenic lesion capable of disrupting the fidelity of DNA replication and contributing to the genomic instability that fuels cancer development.[3][4] This guide provides a comprehensive technical overview of the formation, mutagenic mechanisms, cellular repair, and experimental analysis of this compound, offering critical insights for researchers in toxicology, cancer biology, and drug development.

Part 1: The Molecular Genesis and Promutagenic Character of this compound

The journey from an inflammatory response to a fixed mutation in the genome begins with the chemical modification of a DNA base. Understanding the chemistry of this compound is fundamental to appreciating its genotoxic potential.

Formation: An Unintended Consequence of Immune Defense

The synthesis of this compound in a biological context is a direct result of the inflammatory cascade.

-

Source of Reactant: Hypochlorous acid (HOCl) is generated by the enzyme myeloperoxidase, which is abundant in neutrophils.[1][2]

-

Target Molecule: The C8 position of the guanine base in DNA is susceptible to electrophilic attack by HOCl.[3]

-

The Adduct: This reaction results in the covalent attachment of a chlorine atom to the C8 position of guanine, forming this compound.[2][3] Nicotine has been reported to potentially enhance the formation of this lesion.[2]

References

- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis and Application of 8-Chloroguanine Phosphoramidite for Oligonucleotide Synthesis

Abstract